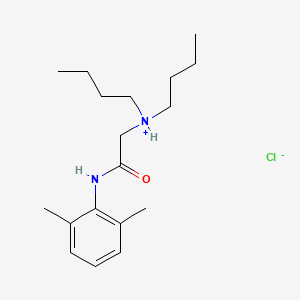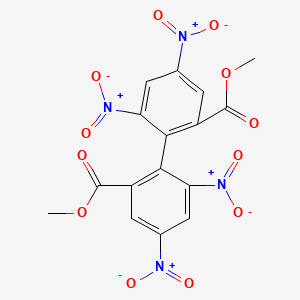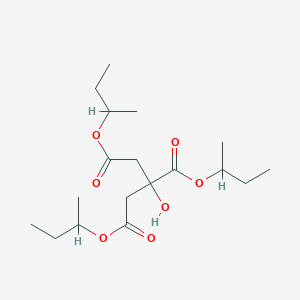
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is a chemical compound that belongs to the class of esters derived from citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester typically involves the esterification of citric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3IsobutanolH2SO41,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient esterification.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isobutanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Esters with different functional groups.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity. Additionally, the compound can modulate metabolic pathways by affecting the availability of key intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- Citric acid
Comparison
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other esters of citric acid. For instance, the tris(1-methylpropyl) ester has different solubility and stability characteristics compared to the trihexyl and tripropyl esters, making it suitable for specific applications in industry and research.
Properties
CAS No. |
74610-51-8 |
|---|---|
Molecular Formula |
C18H32O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tributan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H32O7/c1-7-12(4)23-15(19)10-18(22,17(21)25-14(6)9-3)11-16(20)24-13(5)8-2/h12-14,22H,7-11H2,1-6H3 |
InChI Key |
QUEWGBHOKUSICS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(CC(=O)OC(C)CC)(C(=O)OC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


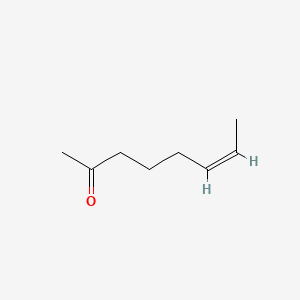
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
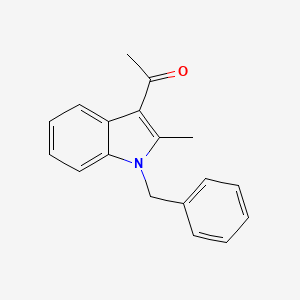

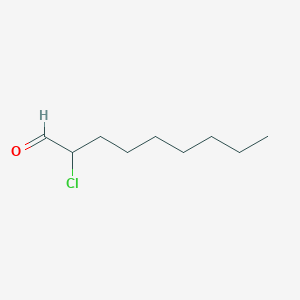
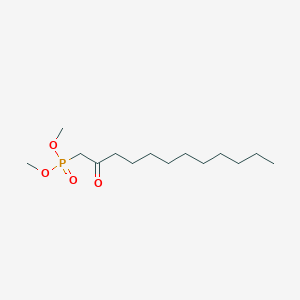

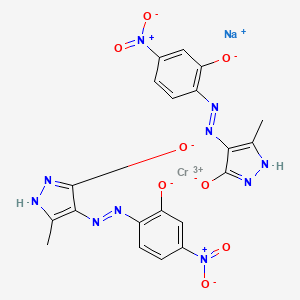

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
